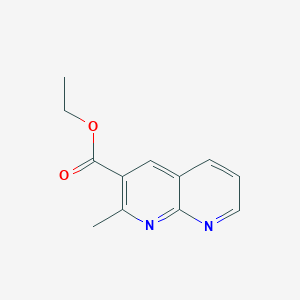

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

Description

BenchChem offers high-quality Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-16-12(15)10-7-9-5-4-6-13-11(9)14-8(10)2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWPUGVZOQIIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390679 | |

| Record name | ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5174-88-9 | |

| Record name | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5174-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 1,8-Naphthyridine Scaffold: Structural Elucidation and Synthetic Workflows for Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

Executive Summary

The 1,8-naphthyridine bicyclic system is a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous therapeutic agents ranging from antimicrobial to anticancer drugs[1]. Among its critical intermediates, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate stands out as a highly versatile building block. This whitepaper provides an in-depth technical analysis of its chemical identity, pharmacological significance, and the precise, self-validating synthetic methodologies required for its preparation and downstream derivatization.

Chemical Identity & Structural Elucidation

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound characterized by a fused bicyclic pyridine-pyridine core (the 1,8-naphthyridine ring). The molecule features a methyl group at the C2 position and an ethyl ester functional group at the C3 position.

The presence of two nitrogen atoms in the aromatic core significantly alters the electron density compared to its quinoline isosteres, enhancing its hydrogen-bonding capacity and aqueous solubility—key parameters for oral bioavailability in drug design.

Quantitative Data Summary

The fundamental physicochemical properties of the target molecule are summarized below to aid in analytical verification and pharmacokinetic modeling.

| Property | Value |

| Chemical Name | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Exact Mass | 216.089877 Da |

| Scaffold | 1,8-Naphthyridine |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (2x Nitrogen, 2x Oxygen) |

| Rotatable Bonds | 3 (Ethyl ester linkage) |

Pharmacological Significance of the Scaffold

The 1,8-naphthyridine core has gained immense curiosity across fields of medicinal chemistry due to its broad-spectrum biological activities[1]. Historically recognized for its role in first-generation quinolone antibiotics (e.g., nalidixic acid, enoxacin), the scaffold exhibits potent DNA gyrase (topoisomerase II) inhibitory activity[2].

Recent advancements have demonstrated that 1,8-naphthyridine derivatives can potentiate the activity of existing fluoroquinolone antibiotics against multi-resistant bacterial strains. They achieve this synergistic effect by acting as modulators or inhibitors of the NorA and MepA efflux pumps, thereby increasing the intracellular accumulation of the antibiotic[3].

Fig 1. Dual-action pharmacological pathway of 1,8-naphthyridine derivatives.

Synthetic Methodology: The Friedländer Condensation

The construction of the 1,8-naphthyridine core is most efficiently achieved via a modified Friedländer condensation. This reaction involves the base-catalyzed condensation of an o-aminoaryl aldehyde (2-aminonicotinaldehyde) with an active methylene compound containing a ketone (ethyl acetoacetate).

The reaction proceeds via an initial nucleophilic attack of the active methylene on the aldehyde, followed by cyclodehydration where the amine condenses with the ketone to form the fully aromatized bicyclic system.

Fig 2. Friedländer synthesis workflow for ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical choice and an analytical checkpoint to verify success before proceeding.

Protocol A: Synthesis of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

Step 1: Reagent Preparation

-

Action: Dissolve 10.0 mmol of 2-aminonicotinaldehyde and 11.0 mmol (1.1 eq) of ethyl acetoacetate in 20 mL of anhydrous ethanol.

-

Causality: A slight stoichiometric excess of ethyl acetoacetate ensures the complete consumption of the more expensive aldehyde precursor. Anhydrous ethanol is specifically selected as the solvent to prevent competitive, moisture-driven hydrolysis of the ethyl ester group during the extended high-temperature reflux.

-

Validation Checkpoint: The solution must be clear and homogenous. Turbidity indicates moisture contamination, which will depress the final yield.

Step 2: Catalysis and Reflux

-

Action: Add 1.0 mmol (0.1 eq) of piperidine. Heat the reaction mixture to a gentle reflux (78°C) for 4–6 hours under an inert nitrogen atmosphere.

-

Causality: Piperidine acts as a secondary amine base catalyst. It is strong enough to deprotonate the active methylene of ethyl acetoacetate (forming a nucleophilic enolate) but mild enough to avoid saponifying the ester. Refluxing provides the necessary thermodynamic activation energy for the cyclodehydration step, driving the equilibrium toward the highly stable aromatic naphthyridine system.

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (95:5) mobile phase. The starting aldehyde (Rf ~0.3) should disappear, replaced by a new, highly UV-active spot (Rf ~0.5) corresponding to the target molecule.

Step 3: Workup and Isolation

-

Action: Cool the mixture to 0°C. Filter the resulting precipitate and recrystallize from an ethanol/water mixture.

-

Causality: Cooling sharply reduces the solubility of the crystalline naphthyridine product, promoting precipitation while leaving residual piperidine and unreacted ethyl acetoacetate in the mother liquor.

-

Validation Checkpoint: Perform ¹H NMR spectroscopy (in DMSO-d₆). The spectrum must show a characteristic ethyl quartet at ~4.3 ppm, a triplet at ~1.3 ppm, a methyl singlet at ~2.8 ppm, and distinct aromatic protons for the naphthyridine core (~7.5–9.1 ppm). The absence of an aldehyde peak (~10 ppm) confirms successful cyclization.

Protocol B: Downstream Derivatization via Hydrazinolysis

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is frequently used as a precursor to synthesize 2-methyl-1,8-naphthyridine-3-carbazide, which can undergo Curtius rearrangement to form biologically active carbamates.

Step 1: Reaction Setup

-

Action: Mix the synthesized ester from Protocol A (1.0 eq) with 99% hydrazine hydrate (1.5 eq) in ethanol. Reflux for 3 hours.

-

Causality: Hydrazine is a potent alpha-effect nucleophile that readily attacks the ester carbonyl, displacing the ethoxide leaving group. Utilizing 99% hydrazine hydrate minimizes water content, preventing the competitive formation of the carboxylic acid byproduct.

-

Validation Checkpoint: The product, 2-methyl-1,8-naphthyridine-3-carbazide, will precipitate upon cooling. Isolate and perform IR spectroscopy. Validation is confirmed by the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of the hydrazide C=O (~1694 cm⁻¹) and N-H stretches (~3200 cm⁻¹).

References

-

Title: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities Source: Future Medicinal Chemistry (Taylor & Francis / Tandfonline) URL: [Link]

-

Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: Antibiotics (MDPI) URL: [Link]

-

Title: Synthesis and biological activity of esters of 2-methyl-1,8-naphthyridine-3-carbamic acid Source: Indian Journal of Chemistry, Vol. 43B, April 2004, pp. 897-900 (NIScPR) URL: [Link]

Sources

Biological Activity Spectrum of 1,8-Naphthyridine-3-Carboxylate Derivatives: A Technical Guide

Executive Summary

The 1,8-naphthyridine scaffold—a bioisostere of quinoline containing two nitrogen atoms in a fused bicyclic ring system—represents a privileged pharmacophore in modern medicinal chemistry. Since the clinical introduction of nalidixic acid in 1967, the functionalization of this core, particularly via the 3-carboxylate or 3-carboxylic acid moiety, has unlocked a vast spectrum of biological activities [5, 6]. This technical guide explores the mechanistic rationale, synthetic pathways, and broad-spectrum biological efficacy of 1,8-naphthyridine-3-carboxylate derivatives, providing actionable, self-validating protocols for their in vitro evaluation.

Pharmacophore Rationale & Mechanistic Causality

The biological versatility of 1,8-naphthyridine derivatives is heavily dependent on the spatial arrangement of the C3-carboxylate and C4-oxo groups. In antibacterial applications, this specific topological arrangement is non-negotiable.

The mechanism of action relies on the formation of a chelation complex. The C3-carboxylate and C4-ketone act as bidentate ligands that chelate a divalent metal cation (typically Mg²⁺). This metal ion coordinates with four water molecules, creating a highly stable water-metal ion bridge. This bridge anchors the naphthyridine derivative to the serine and acidic residues within the active site of bacterial DNA gyrase (in Gram-negative bacteria) or Topoisomerase IV (in Gram-positive bacteria) [6]. By stabilizing the cleaved DNA-enzyme complex, the derivative halts the replication fork, leading to double-strand DNA breaks and subsequent bacterial apoptosis.

Fig 1: Mechanism of DNA Gyrase inhibition via Mg2+ chelation by the C3-carboxylate/C4-oxo motif.

Synthetic Workflows: The Gould-Jacobs Pathway

The foundational synthesis of the 1,8-naphthyridine-3-carboxylate core typically follows the Gould-Jacobs reaction, a highly reliable pathway for constructing nitrogenous fused heterocycles [1, 3].

Causality in Chemical Design:

-

Condensation: 2-aminopyridine is reacted with diethyl ethoxymethylenemalonate (EMME) at 120°C. The nucleophilic amine attacks the electrophilic double bond of EMME, eliminating ethanol to form an acyclic intermediate.

-

Thermal Cyclization: The intermediate undergoes thermal cyclization in boiling diphenyl ether. Why diphenyl ether? This solvent possesses a uniquely high boiling point (~259°C), providing the intense thermal energy required to overcome the activation energy barrier for intramolecular nucleophilic acyl substitution without causing thermal degradation of the organic reactants.

-

Alternative Catalysis: Recent green chemistry advancements utilize anhydrous Iron(III) chloride (FeCl₃) as a Lewis acid catalyst to synthesize 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates. FeCl₃ coordinates with the carbonyl oxygen of the reactants, increasing electrophilicity and accelerating cyclization at lower temperatures [4].

Fig 2: Synthetic workflow and biological screening of 1,8-naphthyridine-3-carboxylate derivatives.

Spectrum of Biological Activities & QSAR

The derivatization of the 3-carboxylate group (e.g., conversion to amides, hydrazides, or cyclic amine substitutions) drastically alters the biological target profile of the molecule.

-

Antibacterial Activity: Halogenated derivatives (e.g., chlorine-substituted 1,8-naphthyridine-3-carboxylic acids) exhibit potent broad-spectrum activity against E. coli, Salmonella, and Staphylococcus species, acting as covalent crosslinkers on DNA gyrase B [2].

-

Anticancer & Cytotoxicity: Converting the C3-carboxylate into an imide or bis-imide derivative shifts the molecule's affinity toward eukaryotic targets. Specific 2-phenyl-7-methyl-1,8-naphthyridine derivatives have demonstrated superior cytotoxicity against the MCF7 breast cancer cell line compared to standard chemotherapeutics like staurosporine[1, 5].

-

H1 Receptor Antagonism: Cyclic amine substitutions at the C3 position yield compounds with significant in vivo antihistaminic and bronchorelaxant effects, protecting against histamine-induced bronchospasm [3].

Table 1: Quantitative Structure-Activity Relationship (QSAR) Summary

| Compound Class / Modification | Primary Biological Target | Therapeutic Activity | Key Quantitative Metric |

| C3-Carboxylic Acid (Nalidixic Acid) | DNA Gyrase (Gram -) | Antibacterial | MIC: 2-16 μg/mL |

| C3-Carboxylic Acid (Cl-substituted) | Broad-spectrum bacteria | Antibacterial | MIC: 5-8 μg/mL [2] |

| C3-Carbohydrazide (Imide derivatives) | MCF7 (Breast Cancer) | Cytotoxicity / Anticancer | IC₅₀: 1.47 - 7.89 μM [1, 5] |

| C3-Carboxylic Acid (Cyclic amines) | H1 Receptor | Antihistaminic | 52-61% in vivo protection [3] |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the biological evaluation of these derivatives must be conducted using self-validating assay matrices.

Protocol 1: Broth Microdilution Assay for MIC Determination (Antibacterial)

This protocol utilizes resazurin as a colorimetric indicator. Causality: 1,8-naphthyridine derivatives often precipitate or possess intrinsic color that confounds standard OD₆₀₀ turbidity readings. Resazurin (blue) is reduced to resorufin (pink) only by metabolically active bacteria, providing an objective, colorimetric viability signal.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the synthesized 1,8-naphthyridine-3-carboxylate derivative in 100% DMSO to create a 10 mg/mL stock.

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.5 to 256 μg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

-

Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus or E. coli) to a 0.5 McFarland standard, then dilute 1:150 in MHB. Add 50 μL of this inoculum to each test well (final concentration ~5 × 10⁵ CFU/mL).

-

Self-Validating Controls:

-

Sterility Control (Broth only): Validates aseptic technique. If this well turns pink, the plate is contaminated and data is void.

-

Growth Control (Broth + Inoculum): Ensures the bacteria are healthy and capable of reducing resazurin.

-

Reference Control (Ciprofloxacin): Benchmarks the derivative against a clinical standard.

-

-

Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is the lowest concentration well that remains strictly blue.

Protocol 2: MTT Cell Viability Assay for Cytotoxicity (Anticancer)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to insoluble purple formazan by mitochondrial succinate dehydrogenase. Because formazan is impermeable to cell membranes, DMSO must be added to lyse the cells and solubilize the crystals for spectrophotometric quantification.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF7 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence and entry into the exponential growth phase.

-

Compound Treatment: Treat cells with varying concentrations of the naphthyridine derivative (0.1 μM to 100 μM) for 48 hours.

-

Self-Validating Controls:

-

Background Control (Media + MTT + DMSO): Subtracts baseline absorbance, ensuring media components do not falsely reduce MTT.

-

Vehicle Control (Cells + Media + 0.1% DMSO): Confirms that the solvent carrying the drug is not causing baseline cellular apoptosis.

-

Positive Control (Doxorubicin): Verifies the assay's sensitivity to known cytotoxic agents.

-

-

MTT Incubation: Remove media and add 100 μL of fresh media containing 0.5 mg/mL MTT. Incubate for 4 hours in the dark.

-

Solubilization & Measurement: Carefully aspirate the MTT solution. Add 100 μL of pure DMSO to each well. Shake the plate for 15 minutes to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

References

-

Ahmed A. Fadda, Ahmed M. El Defrawy, Sherihan A. El-Hadidy. "Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines." American Journal of Organic Chemistry, Vol. 2 No. 4, 2012, pp. 87-96. URL:[Link]

-

"Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1)." Indian Journal of Pharmaceutical Sciences. URL:[Link]

-

"Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects." RSC Advances, Royal Society of Chemistry, 2020. URL: [Link]

-

Sakram B., Madhu P., Sonyanaik B., Rambabu S., Ravi D., Kurumanna A. "Ferric Chloride-catalyzed Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Derivatives and Their Biological Evaluation." Russian Journal of General Chemistry, Vol 88, No 6, 2018, pp. 1224-1227. URL:[Link]

-

Shivani Mithula, Adinarayana Nandikolla, Sankaranarayanan Murugesan, Venkata GCS Kondapalli. "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Synthetic Communications, Taylor & Francis, 2021. URL:[Link]

-

"Antimicrobial Activity of Naphthyridine Derivatives." International Journal of Molecular Sciences, PMC, 2022. URL:[Link]

Structure-activity relationship (SAR) of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

Strategic Scaffold Derivatization: Structure-Activity Relationship (SAR) of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

Executive Summary

In medicinal chemistry, the 1,8-naphthyridine nucleus is recognized as a privileged scaffold, forming the pharmacophoric core of numerous antibacterial agents (e.g., nalidixic acid, enoxacin) and target-specific inhibitors. Within this chemical space, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (CAS: 5174-88-9) serves as a highly versatile synthetic intermediate. While the ester itself exhibits limited direct biological activity, it is the critical starting point for exploring the Structure-Activity Relationship (SAR) at the C-3 position. By systematically converting the C-3 carboxylate into carbamates, ureas, and amides, researchers can finely tune the molecule's lipophilicity, hydrogen-bonding capacity, and target affinity, yielding potent antimicrobial, antifungal, and bronchodilating agents.

This technical guide dissects the mechanistic rationale, synthetic workflows, and SAR dynamics of derivatizing ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.

Mechanistic Rationale & Structural Significance

The inherent value of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate lies in its precise electronic and steric arrangement:

-

N-1 and N-8 Heteroatoms: These nitrogen atoms act as potent hydrogen-bond acceptors and are capable of metal chelation, a feature critical for binding to metalloenzymes or targets like bacterial DNA gyrase[1].

-

C-2 Methyl Group: Provides essential steric bulk that influences the spatial orientation of the molecule within binding pockets. It also increases the overall lipophilicity (LogP) of the scaffold, enhancing cellular membrane permeability—a critical factor for antitubercular and antifungal efficacy[1].

-

C-3 Ethyl Ester: Acts as the primary derivatization hub. The ester is relatively stable but can be cleanly converted into a highly reactive acyl azide via a hydrazide intermediate. This enables the introduction of diverse pharmacophores (carbamates, ureas) through the Curtius rearrangement[2].

Figure 1: Structure-Activity Relationship (SAR) mapping of the 1,8-naphthyridine scaffold.

Core Synthetic Workflows & Protocol Validation

To explore the SAR, the C-3 ester is typically subjected to a two-phase transformation: hydrazinolysis followed by a Curtius rearrangement. This pathway is preferred because it avoids the harsh conditions of direct ester hydrolysis and subsequent amide coupling, which can lead to degradation of the naphthyridine core.

Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridine-3-carbazide

Causality & Rationale: Hydrazine hydrate acts as a potent, hard nucleophile that efficiently displaces the ethoxy leaving group. Ethanol is utilized as the solvent because its polar protic nature stabilizes the tetrahedral transition state during the nucleophilic acyl substitution, while also allowing the product to precipitate upon cooling.

Step-by-Step Methodology:

-

Preparation: Suspend 0.02 moles of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in 20 mL of absolute ethanol.

-

Nucleophilic Addition: Add 0.03 moles of hydrazine hydrate dropwise to the suspension. The slight molar excess drives the equilibrium toward complete conversion.

-

Reflux: Heat the mixture under reflux for exactly 3 hours. Monitor reaction progression via TLC (Dichloromethane:Methanol 50:1) to ensure the disappearance of the ester spot[1].

-

Isolation: Allow the reaction mixture to cool to room temperature. The 2-methyl-1,8-naphthyridine-3-carbazide will precipitate as a solid.

-

Purification: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove unreacted hydrazine, and recrystallize from ethanol (Expected yield: ~85%, mp 202°C).

Protocol 2: Curtius Rearrangement to Carbamates

Causality & Rationale: The hydrazide is converted to an acyl azide, which is thermally unstable. Upon heating, it undergoes a Curtius rearrangement, extruding nitrogen gas to form a highly electrophilic isocyanate intermediate. Crucial Step: The subsequent trapping of the isocyanate must be done in superdried alcohols. Trace water will react with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into an amine. This amine will aggressively attack unreacted isocyanate, resulting in an unwanted symmetric urea byproduct.

Step-by-Step Methodology:

-

Azide Formation: Convert the hydrazide (0.05 moles) to the corresponding acyl azide using sodium nitrite and hydrochloric acid at 0–5°C. Filter and dry the azide over P2O5 (mp 120°C).

-

Rearrangement & Trapping: Dissolve the dried azide in 50 mL of superdried alcohol (e.g., ethanol, benzyl alcohol).

-

Thermal Activation: Heat the solution under reflux for 4 hours. The evolution of nitrogen gas indicates the formation of the isocyanate and its immediate trapping by the alcohol.

-

Workup: Evaporate the excess alcohol under reduced pressure. Recrystallize the resulting crude carbamate from an appropriate solvent (e.g., ethanol or benzene).

Figure 2: Synthetic pathways for derivatizing ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.

Structure-Activity Relationship (SAR) Dynamics & Data

The biological efficacy of the synthesized derivatives depends heavily on the nature of the functional group attached via the C-3 position.

Antifungal Activity of Carbamate Derivatives

Research demonstrates that converting the C-3 ester into a carbamate dramatically ameliorates biological activity against fungal strains such as Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. The SAR indicates that the lipophilicity of the "R" group on the carbamate ester dictates the spectrum of activity.

-

Aliphatic vs. Aromatic: Short-chain aliphatic groups (e.g., Ethyl) and unsubstituted aromatic groups (e.g., Benzyl) exhibit broad-spectrum antifungal activity.

-

Halogenation: Introducing electron-withdrawing halogens (e.g., p-Chlorobenzyl) narrows the spectrum but increases potency against specific strains like Fusarium oxysporum.

Table 1: Quantitative SAR Data for 2-methyl-1,8-naphthyridine-3-carbamates

| Compound ID | R-Group (Carbamate) | Yield (%) | Melting Point (°C) | Broad-Spectrum Activity | Specific High Potency Target |

| 5a | Methyl | 65 | 180 | Low | Curvularia lunata |

| 5b | Ethyl | 70 | 165 | High | All tested strains |

| 5m | Benzyl | 72 | 190 | High | All tested strains |

| 5s | p-Chlorobenzyl | 76 | 215 | Moderate | Fusarium oxysporum |

Antibacterial and Antitubercular Activity (Ureas & Hybrids)

If the isocyanate intermediate is trapped by an amine instead of an alcohol, the resulting 1-alkyl/aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas show shifted SAR profiles, leaning heavily toward antibacterial properties[2]. Furthermore, molecular dynamics and in silico docking studies reveal that 1,8-naphthyridine hybrids exhibit binding energies superior to standard drugs like isoniazid, making them highly stable and efficient antituberculosis agents[1].

Bronchodilating Activity (Carboxamides)

Direct conversion of the C-3 ester to specific carboxamides (e.g., 2-methyl-N-(3-(trifluoromethyl)benzyl)-1,8-naphthyridine-3-carboxamide) shifts the pharmacological profile entirely. These specific amides have been patented for their ability to treat smooth muscle dysfunction, acting as potent bronchodilators for conditions like pulmonary hypertension and irritable bowel syndrome[3]. The SAR here requires a highly lipophilic, often fluorinated, benzyl group to fit into the hydrophobic pockets of phosphodiesterase (PDE) enzymes.

References

- Synthesis and biological activity of esters of 2-methyl-l,8-naphthyridine-3-carbamic acid. Indian Journal of Chemistry.

- Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds. ResearchGate.

- ECO-FRIENDLY SYNTHESIS OF IMIDAZO[4,5-B]PYRIDINE CONTAINIG-1,3,5- TRIAZINANE-2-THIONES. ResearchGate.

- WO2010097410A1 - Novel bronchodilating diazaheteroaryls. Google Patents.

Sources

Literature review on 2-methyl-1,8-naphthyridine derivatives in medicinal chemistry

An In-Depth Technical Guide to 2-Methyl-1,8-Naphthyridine Derivatives in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its rigid structure and ability to form multiple hydrogen bonds and engage in π-stacking interactions make it an ideal framework for designing molecules that can potently and selectively interact with biological targets.[4] Among the various substituted naphthyridines, the 2-methyl-1,8-naphthyridine moiety serves as a particularly versatile and synthetically accessible starting point for the development of novel therapeutic agents.[5][6]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of 2-methyl-1,8-naphthyridine derivatives. We will delve into the synthetic strategies that enable their creation, explore their multifaceted biological activities—from anticancer to antimicrobial—and elucidate the critical structure-activity relationships that govern their therapeutic potential. The focus will be on the causality behind experimental choices and the validation of protocols, reflecting the rigor required in modern drug discovery.

Core Synthetic Strategies: Building the 2-Methyl-1,8-Naphthyridine Framework

The construction of the 2-methyl-1,8-naphthyridine core is predominantly achieved through the venerable Friedländer annulation reaction.[7][8] This powerful condensation reaction involves an o-aminoaryl aldehyde or ketone reacting with a compound containing a reactive α-methylene group. For the synthesis of 2-methyl-1,8-naphthyridine, 2-aminonicotinaldehyde is typically condensed with acetone.

Recent advancements have focused on making this process more efficient and environmentally benign.[8][9] Green chemistry approaches, utilizing water as a solvent and mild catalysts like choline hydroxide (ChOH), have been shown to produce excellent yields, simplifying work-up procedures and avoiding harsh conditions or expensive metal catalysts.[8][10]

Another innovative approach is the transition metal-free α-methylation of 1,8-naphthyridine derivatives, which uses readily available and environmentally friendly dimethyl sulfoxide (DMSO) as the methyl source under mild conditions. This method provides a direct and highly chemoselective route to this important class of compounds.

Experimental Protocol: Green Synthesis of 2-Methyl-1,8-naphthyridine

This protocol details an environmentally friendly, one-step synthesis of 2-methyl-1,8-naphthyridine in water, adapted from established green chemistry methodologies.[8][10] The causality for choosing this method lies in its high efficiency (often >98% yield), use of a non-toxic and biodegradable catalyst, and water as the solvent, which significantly reduces the environmental impact compared to traditional methods using organic solvents and harsh bases.

Materials:

-

2-aminonicotinaldehyde

-

Acetone

-

Choline hydroxide (ChOH) solution (e.g., 45 wt% in H₂O)

-

Deionized water

-

Ethyl acetate

-

Round-bottom flask with magnetic stir bar

-

Water bath or heating mantle

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1.0 mL of deionized water.

-

Reagent Addition: Add acetone (1.5 mmol, 3 equivalents) to the solution, followed by the addition of choline hydroxide (1 mol%).

-

Reaction Conditions: Stir the reaction mixture vigorously under a nitrogen atmosphere at 50 °C using a water bath. The use of a gentle heat and an inert atmosphere prevents side reactions and ensures a clean conversion.

-

Monitoring: Monitor the reaction's progress by TLC using a 10% methanol/dichloromethane eluent system. The reaction is typically complete within 6 hours.

-

Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization to yield 2-methyl-1,8-naphthyridine as a solid. This self-validating system is confirmed by the high isolated yield and purity of the final product.[10]

Visualization: Synthetic Workflow

Caption: General workflow for the green Friedländer synthesis of 2-methyl-1,8-naphthyridine.

Therapeutic Applications and Mechanisms of Action

The 2-methyl-1,8-naphthyridine scaffold is a cornerstone for derivatives exhibiting a wide spectrum of pharmacological activities.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of 1,8-naphthyridine derivatives against various human cancer cell lines.[2][11][12] Their mechanisms of action are diverse, often involving the inhibition of key enzymes essential for cancer cell proliferation and survival, such as DNA topoisomerase II.[3][12][13] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis.[13]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 10c | MCF7 (Breast) | 1.47 | [11] |

| 8d | MCF7 (Breast) | 1.62 | [11] |

| 4d | MCF7 (Breast) | 1.68 | [11] |

| Compound 16 | HeLa (Cervical) | 0.7 | [12] |

| Compound 16 | HL-60 (Leukemia) | 0.1 | [12] |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [13][14] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [13][14] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [13][14] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of test compounds. The principle is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals, the amount of which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-methyl-1,8-naphthyridine derivatives in culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Topoisomerase II Inhibition Pathway

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. kthmcollege.ac.in [kthmcollege.ac.in]

- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in organic solvents

Comprehensive Solubility Profiling of Ethyl 2-Methyl-1,8-Naphthyridine-3-Carboxylate: Thermodynamic Parameters and Experimental Workflows

Executive Summary

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (CAS: 5174-88-9) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry. Characterized by its rigid, planar bicyclic structure and strategically positioned nitrogen heteroatoms, it serves as a critical intermediate for the synthesis of potent bioactive molecules, including anticancer agents, antibacterial compounds, and selective H1-receptor antagonists [1, 2].

Despite its synthetic utility, the physicochemical characterization of 1,8-naphthyridine derivatives often reveals a challenging solubility profile. The planar nature of the naphthyridine core promotes strong intermolecular

Structural and Thermodynamic Determinants of Solubility

The solubility of a compound in a given solvent is dictated by the thermodynamic balance between the energy required to disrupt the solute's crystal lattice and the energy released upon solvation. For ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, three distinct structural features govern this thermodynamic cycle:

-

The 1,8-Naphthyridine Core: The aromatic bicyclic system is highly rigid. The two nitrogen atoms act as strong hydrogen-bond acceptors, making the core responsive to protic solvents, though the strong

stacking drives up the lattice energy ( -

The C2-Methyl Group: This group introduces a slight steric hindrance that marginally disrupts perfect planar stacking compared to unsubstituted analogs, slightly lowering the melting point and aiding lipophilic solvation.

-

The C3-Ethyl Carboxylate Ester: The ester moiety provides rotational freedom and a dipole moment. It significantly enhances solubility in moderately polar organic solvents (like ethyl acetate and dichloromethane) compared to the corresponding carboxylic acid, which would otherwise form highly stable intermolecular hydrogen-bonded dimers.

To predict solvent compatibility, we utilize Hansen Solubility Parameters (HSPs) , which divide the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces (

Thermodynamic cycle of compound solvation in organic media.

Solubility Profile in Organic Solvents

Based on the HSP predictive models for 1,8-naphthyridine derivatives and empirical synthetic data (such as its use in refluxing ethanol for hydrazinolysis or xylene for Curtius rearrangements) [3], the solubility of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is stratified across different organic solvent classes.

Table 1: Estimated Solubility Profile in Common Organic Solvents at 25°C

| Solvent Class | Representative Solvents | Estimated Solubility Range | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | High dielectric constants and strong dipole moments effectively disrupt the |

| Halogenated | Dichloromethane, Chloroform | Moderate-High (20-50 mg/mL) | Excellent dispersion force matching ( |

| Moderately Polar | Ethyl Acetate, Acetone | Moderate (10-30 mg/mL) | Favorable dipole-dipole interactions with the C3-ester group; sufficient for most extraction and chromatographic workflows. |

| Protic | Ethanol, Methanol | Low-Moderate (5-15 mg/mL)* | H-bonding to the naphthyridine nitrogens occurs, but the lipophilic ethyl and methyl groups restrict extensive ambient solvation. *Solubility increases exponentially at reflux [3]. |

| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | Insufficient polarity to overcome the high crystal lattice energy of the heterocyclic core. |

Experimental Methodology: The Shake-Flask Protocol

To empirically validate the solubility of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate for specific synthetic or pharmacokinetic applications, the Shake-Flask Method coupled with HPLC-UV remains the gold standard [5, 6]. This method ensures true thermodynamic equilibrium is reached, avoiding the false positives associated with kinetic solubility assays.

Self-Validating Protocol: Isothermal Shake-Flask Determination

Phase 1: Preparation and Equilibration

-

Solid Dispensing: Accurately weigh ~50 mg of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate into a 4 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the heterocyclic core during the prolonged equilibration phase.

-

Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Ensure a visible excess of solid remains to guarantee saturation.

-

Isothermal Agitation: Seal the vials tightly with PTFE-lined caps and place them in a thermostatic orbital shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium [5].

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.

-

Critical Insight: For highly lipophilic compounds, centrifugation is strictly preferred over syringe filtration. Filters (e.g., PTFE or Nylon) can adsorb the solute via hydrophobic interactions, artificially lowering the measured solubility [6].

Phase 3: HPLC-UV Quantification

5. Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.

6. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic elution profile and monitor absorbance at the compound's

Step-by-step shake-flask methodology for solubility profiling.

Downstream Synthetic Implications

Understanding this solubility profile is not merely an analytical exercise; it directly dictates the success of downstream synthetic transformations. For instance, the conversion of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate to its corresponding carbazide (via reaction with hydrazine hydrate) is typically performed in refluxing ethanol [3]. The choice of ethanol is deliberate: the starting ester has moderate solubility at room temperature but becomes highly soluble at reflux, whereas the resulting carbazide, possessing higher hydrogen-bonding capacity, precipitates out of the cooling ethanol, driving the reaction forward via Le Chatelier's principle and simplifying purification.

Similarly, subsequent Curtius rearrangements of these derivatives are often executed in non-polar, high-boiling solvents like xylene [3]. The lipophilic nature of the intermediate azides ensures complete solvation in xylene at elevated temperatures, preventing localized concentration gradients that could lead to dangerous, explosive decomposition.

References

- BenchChem. Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. BenchChem.

- Taylor & Francis. Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis Online.

- Indian Journal of Chemistry. Synthesis and biological activity of esters of 2-methyl-l ,8-naphthyridine-3-carbamic acid. NIScPR.

- ACS Omega. Optimized Green Nanoemulsions to Remove Pharmaceutical Enoxacin from Contaminated Bulk Aqueous Solution.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- ResearchGate. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs.

The Pharmacological Versatility of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate: A Technical Guide

Executive Summary

The 1,8-naphthyridine scaffold is a privileged nitrogen-containing heterocycle that has driven significant advancements in medicinal chemistry since the discovery of the first-generation quinolone antibiotic, nalidixic acid[1]. Within this chemical family, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (EMNC) (CAS: 5174-88-9)[2] serves as a highly versatile, core pharmacophore precursor.

As a Senior Application Scientist, I approach EMNC not merely as an end-product, but as a dynamic synthetic hub. The strategic positioning of the C3-ethyl ester and the C2-methyl group allows for precise structural modifications—such as Curtius rearrangements, N-alkylations, and cyclocondensations[3][4]. This guide synthesizes the mechanistic rationale, experimental workflows, and structural-activity relationships (SAR) that enable researchers to leverage EMNC in developing novel antimicrobial, neuroprotective, and antihistaminic agents.

Chemical Profile & Structural Reactivity

The pharmacological utility of EMNC is dictated by its distinct functional groups, which allow for orthogonal synthetic pathways:

-

C3-Ethyl Carboxylate: This ester is highly susceptible to nucleophilic acyl substitution. Treatment with hydrazine hydrate yields a carbazide, which can be converted to an acyl azide. Thermal decomposition of this azide (Curtius rearrangement) generates a reactive isocyanate intermediate, paving the way for the synthesis of bioactive ureas and carbamates[3]. Furthermore, basic hydrolysis of the ester yields 1,8-naphthyridine-3-carboxylic acids, a critical moiety for receptor binding.

-

C2-Methyl Group: The protons on the C2-methyl group are mildly acidic due to the electron-withdrawing nature of the adjacent naphthyridine nitrogen. This enables base-catalyzed condensation reactions (e.g., with aromatic aldehydes) to form chalcones and extended conjugated systems[4].

-

N1-Nitrogen: The ring nitrogen can undergo N-alkylation to fine-tune lipophilicity and target-specific receptor interactions.

Core Pharmacological Applications

Antimicrobial and Antifungal Agents

The conversion of EMNC into 1-alkyl/aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas and carbamates yields potent antimicrobial agents[3]. These derivatives exhibit strong inhibition against phytopathogenic fungi such as Alternaria alternata, Fusarium oxysporum, and Curvularia lunata[5]. SAR Insight: The inclusion of halogenated side chains on the aryl urea moiety significantly enhances lipophilicity, allowing better penetration through the fungal cell wall, thereby increasing toxicity at lower minimum inhibitory concentrations (MICs)[5].

Neuroprotective Agents (Alzheimer's Disease)

Derivatives of EMNC, specifically fused tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylates, have demonstrated a profound neuroprotective profile[6]. Compound 14 (ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate) acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[7].

Mechanistic Insight: Beyond cholinesterase inhibition, these derivatives prevent okadaic acid-induced Protein Phosphatase 2A (PP2A) inhibition. PP2A is critical for tau dephosphorylation; preventing its inhibition directly reduces tau hyperphosphorylation, offering protection against amyloid-beta (

Antihistaminic Activity (H1R Antagonism)

Hydrolysis of the EMNC ester and subsequent N-alkylation produces 1-alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acids. These compounds act as potent, non-sedating Histamine H1 receptor (H1R) antagonists. SAR Insight: Molecular docking reveals that the C3-carboxylic acid group forms crucial electrostatic interactions and hydrogen bonds with the D3.32 and Y3.33 residues in the orthosteric pocket of the H1 receptor, leading to significant in vivo bronchorelaxant effects[8].

Quantitative Data Summary

Table 1: Pharmacological Profile of EMNC-Derived Scaffolds

| Derivative Class | Primary Target / Mechanism | Key Pharmacological Effect | SAR Highlight |

| Aryl Ureas | Fungal spore germination | Antifungal (A. alternata, F. oxysporum) | Halogenated aryl rings maximize fungal toxicity[5]. |

| Carbamates | Bacterial/Fungal cell walls | Broad-spectrum antimicrobial | Benzyl alcohols in Curtius rearrangement yield optimal activity. |

| Tetrahydrobenzo-fused | AChE/BuChE & PP2A | Neuroprotection (Alzheimer's models) | Dual-action: boosts ACh and prevents tau hyperphosphorylation[6]. |

| N1-Alkyl Carboxylic Acids | Histamine H1 Receptor (H1R) | Bronchorelaxant / Antiallergic | C3-COOH forms critical salt bridge with D3.32 of H1R[8]. |

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of EMNC derivatives.

Protocol 1: Synthesis of 1-Alkyl/Aryl Ureas via Curtius Rearrangement

Rationale: This protocol leverages the C3-ester of EMNC to generate a reactive isocyanate, which is subsequently trapped by amines to form bioactive ureas[3].

-

Hydrazinolysis: Reflux EMNC (0.02 mol) with hydrazine hydrate (0.03 mol) in 20 mL of ethanol for 3 hours. Cool and filter the resulting 2-methyl-1,8-naphthyridine-3-carbazide.

-

Diazotization: Dissolve the carbazide in 10% HCl and cool to 0–5°C. Slowly add an aqueous solution of sodium nitrite (

). Causality: The low temperature prevents the premature thermal degradation of the highly reactive diazonium intermediate. -

Azide Isolation: Stir for 1 hour. Filter the precipitated 2-methyl-1,8-naphthyridine-3-carbonylazide, wash with cold water, and dry over

. -

Curtius Rearrangement: Suspend the azide in dry xylene. Add the appropriate primary aliphatic or aromatic amine. Reflux the mixture. Causality: Xylene is chosen for its high boiling point, providing the thermal energy required to expel

gas and trigger the rearrangement to the isocyanate. The amine immediately attacks the isocyanate to form the urea[3]. -

Purification: Evaporate the solvent and recrystallize the crude product from ethanol to yield the pure urea derivative (70-90% yield).

Protocol 2: In Vitro Antifungal Screening (Glass Slide Humid Chamber Technique)

Rationale: This technique maintains the strict microenvironmental humidity required for fungal spore germination, allowing for precise evaluation of the synthesized ureas[3][5].

-

Preparation: Sterilize glass slides and place them in a sealed Petri dish lined with moistened filter paper to create a humid microenvironment.

-

Inoculation: Place 50

of a standardized fungal spore suspension (e.g., Fusarium oxysporum) on the slide. -

Treatment: Add 50

of the test compound dissolved in a biocompatible solvent (e.g., DMSO at sub-toxic concentrations) at varying doses. Use Griseofulvin as a positive control. -

Incubation & Observation: Incubate at 25°C for 24-48 hours. Examine under a microscope to calculate the percentage of spore germination inhibition compared to the untreated control.

Mechanistic Visualizations

Synthetic Workflow of EMNC to Antimicrobial Ureas

Synthetic pathway from EMNC to bioactive ureas via Curtius rearrangement.

Neuroprotective Mechanism of 1,8-Naphthyridine Derivatives

Dual-action neuroprotective pathways of 1,8-naphthyridine derivatives in Alzheimer's models.

References

-

Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Synthesis and antimicrobial activity of 1-alkyl and aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas. Indian Journal of Chemistry. Available at:[Link]

-

Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry (ACS). Available at:[Link]

-

Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. Available at:[Link]

-

Antifungal Study of 2-Methyl-1,8-Naphthyridines Containing Schiff Base and Ureas. ResearchGate. Available at:[Link]

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate [synhet.com]

- 3. scispace.com [scispace.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

The Privileged Scaffold: History, Discovery, and Synthesis of 1,8-Naphthyridine Carboxylate Esters

Executive Summary

In medicinal chemistry, the 1,8-naphthyridine core—a bioisostere of quinoline containing two nitrogen atoms—stands as a foundational pillar for modern antimicrobial and targeted therapies. While the free 3-carboxylic acids (such as nalidixic acid) are the active pharmacophores responsible for target binding, the 1,8-naphthyridine carboxylate esters serve as the critical synthetic precursors, stable intermediates, and highly bioavailable prodrugs that make the development of these therapeutics possible.

This whitepaper provides an in-depth technical analysis of the history, mechanistic pathways, and synthetic methodologies of 1,8-naphthyridine carboxylate esters, designed for researchers and drug development professionals.

Historical Context: From Obscurity to a Privileged Scaffold

The journey of the 1,8-naphthyridine scaffold is a classic example of serendipity meeting rigorous chemical investigation.

-

The Initial Synthesis (1927): The 1,8-naphthyridine core was first synthesized and documented by Koller’s research group in 1927[1]. However, for decades, it remained a structural curiosity with no known pharmacological application.

-

The Breakthrough (1962): The turning point occurred at Sterling Drug under the direction of George Y. Lesher. While investigating byproducts from the synthesis of the antimalarial drug chloroquine, Lesher's team isolated an active impurity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[2].

-

The Birth of Nalidixic Acid: Recognizing the modest antibacterial properties of this byproduct, Lesher’s team engaged in systematic structural modifications. By shifting from a quinoline to a 1,8-naphthyridine core, they synthesized , the first synthetic quinolone-class antibiotic, which exhibited potent activity against Gram-negative bacteria[2],[1].

In all these developmental workflows, the carboxylate ester was the indispensable intermediate. It protected the C3 position during high-temperature cyclizations and N1-alkylations, only being hydrolyzed to the active free acid in the final synthetic step.

Mechanism of Action: The DNA Gyrase Target Pathway

The ultimate biological utility of 1,8-naphthyridine-3-carboxylate esters lies in their ability to act as prodrugs or be synthetically converted into active 3-carboxylic acids. Once activated, these compounds target bacterial DNA replication.

The active acid selectively and reversibly binds to the A subunit of bacterial DNA gyrase (GyrA) and Topoisomerase IV [3],[4]. Rather than simply blocking the enzyme, the naphthyridine stabilizes the DNA cleavage complex. This traps the enzyme on the DNA, halting the replication fork, inducing double-strand breaks, and ultimately triggering rapid bacterial cell death.

Caption: Mechanism of action: From naphthyridine ester to DNA gyrase inhibition.

Evolution of 1,8-Naphthyridine Antibacterials

The structural evolution of this class is tracked by generations, all of which rely on the C3-carboxylate ester as a synthetic linchpin. Below is a summary of the quantitative structural shifts that expanded their efficacy from narrow-spectrum to broad-spectrum agents[5],[4].

| Generation | Representative Drug | C3 Substitution | C6 Substitution | C7 Substitution | Primary Target Spectrum |

| 1st | Nalidixic Acid | Carboxylic Acid | None | Methyl | Gram-negative (e.g., UTIs) |

| 2nd | Enoxacin | Carboxylic Acid | Fluoro | Piperazine | Broad spectrum |

| 3rd | Trovafloxacin | Carboxylic Acid | Fluoro | 3-azabicyclo[3.1.0]hexane | Gram-positive & Anaerobes |

| 4th | Gemifloxacin | Carboxylic Acid | Fluoro | Pyrrolidine derivative | Respiratory pathogens |

Experimental Protocol: The Gould-Jacobs Synthesis

The remains the gold-standard methodology for constructing the 1,8-naphthyridine carboxylate ester core[6]. As an Application Scientist, it is critical to understand not just what to do, but why each condition is selected to ensure a self-validating workflow.

Protocol: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Step 1: Condensation (Formation of the Aminomethylenemalonate Intermediate)

-

Procedure: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylpyridine (0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (0.1 mol). Heat the neat mixture at 110–120°C for 2 hours[6].

-

Causality: Heating the neat mixture provides the exact thermal energy required to drive the nucleophilic addition-elimination reaction. The primary amine attacks the electrophilic ethoxymethylene carbon of DEEM, eliminating ethanol. Operating neat (without solvent) maximizes reactant collision frequency and drives the equilibrium forward as ethanol vaporizes.

-

Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) mobile phase[6]. The complete disappearance of the highly polar 2-amino-4-methylpyridine spot confirms quantitative conversion to the intermediate.

Step 2: Thermal Cyclization (The Ring Closure)

-

Procedure: In a separate flask, heat 150 mL of diphenyl ether to 250°C under a nitrogen atmosphere. Slowly add the crude intermediate from Step 1. Maintain 250°C for 30 minutes[6].

-

Causality: Diphenyl ether is the solvent of choice because its high boiling point (259°C) acts as a stable, unpressurized thermal bath. The 250°C threshold is critical; it provides the massive activation energy required for the intramolecular electrophilic aromatic substitution (Friedel-Crafts-type cyclization) onto the pyridine ring, closing the 1,8-naphthyridine core and eliminating a second molecule of ethanol.

-

Self-Validation: The reaction is self-indicating upon cooling. The highly polar 1,8-naphthyridine-3-carboxylate ester is insoluble in cold diphenyl ether and will spontaneously precipitate as a solid mass as the mixture returns to room temperature[6].

Step 3: Purification and Isolation

-

Procedure: Collect the precipitate via vacuum filtration. Wash thoroughly with hexane, then recrystallize from absolute ethanol[6].

-

Causality: Hexane is a non-polar solvent that effectively solubilizes and washes away residual diphenyl ether without dissolving the polar product. Ethanol recrystallization leverages the steep temperature-solubility gradient of the ester, ensuring the removal of any kinetic byproducts.

-

Self-Validation: The final product should present as a uniform, crystalline solid. A sharp melting point test serves as the final validation of absolute purity before downstream hydrolysis.

Caption: Step-by-step Gould-Jacobs synthetic workflow for 1,8-naphthyridine esters.

Modern Applications Beyond Antibacterials

While historically anchored in antibacterial drug design, the 1,8-naphthyridine carboxylate ester scaffold has recently proven to be a highly versatile pharmacophore in other therapeutic domains. Modern drug discovery programs have successfully utilized these esters to synthesize novel for antihistaminic and bronchorelaxant therapies[7], as well as potent cannabinoid receptor ligands and anti-inflammatory agents[8]. The ester moiety allows for fine-tuning of lipophilicity, directly impacting the blood-brain barrier permeability required for neuro-targeted applications.

References

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Antimicrobial Activity of Naphthyridine Derivatives National Center for Biotechnology Information (PMC) URL:[Link]

-

Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects RSC Advances - Royal Society of Chemistry URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ijpsonline.com [ijpsonline.com]

Fluorescence properties of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

Photophysical Engineering of 1,8-Naphthyridine Scaffolds: A Technical Guide to the Fluorescence Properties of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

Executive Summary

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (CAS 5174-88-9) is a highly versatile heterocyclic building block. While the bare ester exhibits only baseline fluorescence, it serves as the foundational scaffold for synthesizing advanced fluorophores, thermally activated delayed fluorescence (TADF) emitters for OLEDs, and highly selective metal-ion chemosensors1[1]. This guide dissects the photophysical mechanics of the 1,8-naphthyridine core and provides validated methodologies for transforming this ester into functional fluorescent probes.

Structural & Photophysical Foundations

The intrinsic fluorescence of the 1,8-naphthyridine system is governed by

-

The 3-Carboxylate Effect: The ethyl ester group acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the aromatic core via resonance, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization red-shifts the absorption spectrum and modulates the quantum yield.

-

The 2-Methyl Effect: The methyl group provides mild electron donation via hyperconjugation, slightly raising the Highest Occupied Molecular Orbital (HOMO). More importantly, it serves as a steric shield that can prevent unwanted intermolecular

stacking, which often leads to aggregation-caused quenching (ACQ) in concentrated solutions.

Mechanisms of Fluorescence Modulation

The true utility of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate lies in its derivatization into sensors that operate via two primary photophysical mechanisms:

Photoinduced Electron Transfer (PET) & Chelation-Enhanced Fluorescence (CHEF)

In uncoordinated naphthyridine derivatives, the lone pairs on the nitrogen atoms participate in PET, effectively quenching the excited state and resulting in weak baseline fluorescence. When a diamagnetic metal ion (e.g.,

Chelation-Quenching (CHEQ)

Conversely, coordination with paramagnetic transition metals (e.g.,

Fig 1: Chelation-Enhanced Fluorescence (CHEF) mechanism upon Zn2+ binding.

Synthetic Trajectory: Activating the Scaffold

To harness these photophysical properties, the relatively unreactive ethyl ester must be chemically activated. The standard approach involves hydrazinolysis to form a versatile hydrazide intermediate. This hydrazide can undergo a Curtius rearrangement to yield fluorescent carbamates, or condense with functionalized aldehydes to form highly conjugated Schiff bases that exhibit positive solvatofluorochromism (emission wavelength heavily dependent on solvent polarity).

Fig 2: Workflow from ester scaffold to fluorescent probe and titration assay.

Validated Experimental Protocols

Protocol A: Synthesis of a Fluorescent Precursor (2-Methyl-1,8-naphthyridine-3-carbazide)

Objective: Convert the ester into a reactive hydrazide to enable downstream fluorophore conjugation.

Causality: Esters are poor hydrogen-bond donors and have limited reactivity for extending conjugation. Hydrazinolysis introduces a terminal primary amine, allowing for rapid condensation reactions that extend the

-

Reaction Setup: Dissolve 0.02 mol of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in 20 mL of absolute ethanol.

-

Nucleophilic Acyl Substitution: Add 0.03 mol of hydrazine hydrate (99%). Rationale: An excess of hydrazine drives the equilibrium forward and prevents the formation of symmetric diacylhydrazines.

-

Thermal Activation: Reflux the mixture for 3 hours. Monitor via TLC (DCM:MeOH 9:1) until the higher-

ester spot disappears. -

Isolation: Cool the mixture to

. The hydrazide will precipitate due to its lower solubility in cold ethanol compared to the starting ester. Filter and wash with cold water. -

Self-Validation (Purity Check): Record the IR spectrum. The disappearance of the ester C=O stretch (

) and the appearance of the amide I band (

Protocol B: Self-Validating Spectrofluorometric Titration for

-

Solution Preparation: Prepare a

stock solution of the naphthyridine probe in a HEPES buffer/Acetonitrile (1:1, v/v) mixture at pH 7.4. Rationale: The mixed solvent ensures probe solubility while maintaining physiological pH to prevent protonation of the naphthyridine nitrogens, which would falsely trigger fluorescence. -

Baseline Measurement: Excite the sample at its isosbestic absorption point (

) and record the baseline emission spectrum. -

Titration: Add incremental aliquots of a

solution. Record the emission after each addition until the signal at -

Self-Validation (Reversibility Test): Add 1.5 equivalents of EDTA to the cuvette. Rationale: EDTA has a vastly higher binding constant for

than the naphthyridine bidentate pocket. If the fluorescence immediately drops back to the baseline level, it proves the CHEF mechanism is driven by reversible coordination, validating the sensor's integrity.

Quantitative Data Presentation

The photophysical properties of 1,8-naphthyridine derivatives synthesized from this ester scaffold vary predictably based on the derivatization strategy and the target analyte.

| Compound / System | Absorption Max ( | Emission Max ( | Quantum Yield ( | Sensing Target | Fluorescence Response |

| Unbound 1,8-Naphthyridine Core | Low ( | N/A | Baseline (PET Quenched) | ||

| 2,7-Dialkylamino Derivatives | Moderate ( | Nucleic Acids | Solvatofluorochromic Shift | ||

| Proline-modified 1,8-ND | High ( | Turn-On (CHEF) | |||

| 1,8-ND + | N/A | Quenched | Turn-Off (CHEQ) |

Table 1: Summary of generalized photophysical parameters for 1,8-naphthyridine derivatives.

References

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 1

-

Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties. PMC. 3

-

Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties. MDPI. 2

-

Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors. PubMed. 4

-

Synthesis and biological activity of esters of 2-methyl-l ,8-naphthyridine-3-carbamic acid. Indian Journal of Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Coordination Chemistry Potential of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate Ligands

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine framework represents a privileged heterocyclic scaffold, renowned for its versatile coordination capabilities and significant applications across medicinal chemistry, catalysis, and materials science.[1][2][3] This technical guide delves into the specific coordination chemistry of a key derivative, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate. We will explore its synthesis via the efficacious Friedländer annulation, dissect its diverse coordination modalities with various metal centers, and provide detailed, field-proven protocols for its synthesis and complexation. Furthermore, this guide will illuminate the potential applications of the resulting metal complexes, particularly in the realms of novel therapeutics and advanced catalysis, offering a comprehensive resource for professionals dedicated to ligand design and coordination chemistry.

The 1,8-Naphthyridine Scaffold: A Foundation for Versatile Coordination

The 1,8-naphthyridine ring system, an isomer of diazanaphthalene, is characterized by two fused pyridine rings with nitrogen atoms at the 1 and 8 positions.[4] This specific arrangement creates a pre-organized "N,N" pincer-type binding pocket. The syn disposition of the two nitrogen lone pairs makes it an ideal binucleating ligand, capable of binding two metal centers in close proximity, a feature that is critical for mimicking bimetallic enzymatic active sites and facilitating cooperative catalytic processes.[4][5][6]

The true power of this scaffold lies in its functionalization. By introducing substituents at various positions, researchers can meticulously tune the ligand's steric and electronic properties. The subject of this guide, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, incorporates a methyl group and an ethyl carboxylate group. These substituents not only influence the ligand's solubility and electronic nature but also introduce additional potential donor atoms (the carbonyl oxygen), expanding its coordination possibilities beyond the foundational bidentate chelation.

Synthesis of the Ligand: The Friedländer Annulation

The most direct and widely adopted method for synthesizing substituted 1,8-naphthyridines is the Friedländer annulation.[7][8][9][10] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaromatic aldehyde (or ketone) with a compound containing a reactive α-methylene group, followed by cyclodehydration.[9][11] For our target ligand, this translates to the reaction between 2-aminonicotinaldehyde and ethyl acetoacetate.

The choice of catalyst is crucial for controlling the reaction rate and, in some cases, regioselectivity.[7][8] While classic methods employ strong acids or bases, modern protocols have introduced milder and more efficient catalysts, including cerium(III) chloride (CeCl₃·7H₂O) for solvent-free "green" synthesis.[11]

Caption: Workflow for the synthesis of the target ligand.

Experimental Protocol: Synthesis via Solvent-Free Grinding

This protocol is adapted from methodologies employing CeCl₃·7H₂O as a reusable and environmentally benign catalyst.[11]

Materials:

-

2-aminonicotinaldehyde

-

Ethyl acetoacetate

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Mortar and pestle

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reactant Preparation: In a clean, dry mortar, combine 2-aminonicotinaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of CeCl₃·7H₂O (0.1 eq).

-

Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and consistency. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 5-10 minutes. The reaction is typically complete within 15-30 minutes.

-

Work-up: Upon completion, add cold deionized water to the reaction mixture in the mortar. Continue to grind briefly to break up the solid mass.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and any unreacted starting materials. The aqueous filtrate containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.[11]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 2-methyl-1,8-naphthyridine-3-carboxylate as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Coordination Chemistry: Modes of Binding and Complex Formation

The coordination potential of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is multifaceted, offering several binding modes that can be exploited to construct diverse metal-organic architectures.

A. Primary Coordination Mode: N,N'-Bidentate Chelation The most fundamental interaction involves the two nitrogen atoms of the naphthyridine core coordinating to a single metal center, forming a stable five-membered chelate ring. This is the hallmark of 1,8-naphthyridine ligands and is observed in a vast number of metal complexes.[12]

B. Expanded Coordination: Involvement of the Carbonyl Group The ester functionality at the 3-position introduces a carbonyl oxygen atom which can act as a Lewis base. This allows for several advanced coordination modes:

-

Monodentate Bridging: The ligand can bridge two metal centers, with one nitrogen coordinating to the first metal and the other nitrogen to the second. This is common in the formation of "paddlewheel" complexes.[12]

-

Tridentate Chelation: In certain conformations and with suitable metal ions, the ligand could potentially act as a tridentate N,N',O-donor, involving both naphthyridine nitrogens and the carbonyl oxygen. This often requires the hydrolysis of the ester to the more flexible carboxylate.

Caption: Potential coordination modes of the ligand.

Structural Characterization of Metal Complexes

The definitive characterization of these coordination compounds relies on a suite of analytical techniques:

-

Single-Crystal X-ray Diffraction: Provides unambiguous proof of the solid-state structure, revealing bond lengths, bond angles, coordination geometry, and intermolecular interactions.[13][14][15]

-

Infrared (IR) Spectroscopy: Crucial for observing the coordination of the donor atoms. A shift in the C=N stretching frequency of the naphthyridine ring and the C=O stretch of the ester group to lower wavenumbers upon complexation provides strong evidence of their involvement in bonding to the metal center.[16][17]

-

UV-Visible Spectroscopy: Used to probe the electronic structure of the complexes. The appearance of new absorption bands, often in the visible region, can be attributed to d-d transitions or metal-to-ligand charge transfer (MLCT) bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons upon coordination can elucidate the binding mode.[18]

| Metal Ion | Potential Geometry | Coordination Mode | Key Spectroscopic Features |

| Cu(II) | Square Planar, Octahedral | N,N'-Bidentate, Bridging | Broad d-d transitions in UV-Vis; Paramagnetic broadening in NMR.[19][20] |

| Zn(II) | Tetrahedral, Octahedral | N,N'-Bidentate | Sharp signals in NMR (d¹⁰); Shift in ligand fluorescence.[14][21] |

| Ru(II) | Octahedral | N,N'-Bidentate | Intense MLCT bands in UV-Vis. |

| Pd(II) | Square Planar | N,N'-Bidentate, Bridging | Formation of paddlewheel structures.[12] |